![molecular formula C21H16N4O3S2 B2437972 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide CAS No. 946381-15-3](/img/structure/B2437972.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16N4O3S2 and its molecular weight is 436.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research has indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide possess potent antimicrobial and antioxidant activities. For instance, derivatives like N-(benzo[d]thiazol-2-ylthio) acetamides have been synthesized and shown effective against various bacteria and fungi, along with exhibiting significant antioxidant activity (Naraboli & Biradar, 2017).
Anticancer Agents
Several studies have focused on the anticancer potential of related compounds. For example, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been evaluated for their anticancer activity, with some derivatives showing high selectivity and apoptosis induction in cancer cell lines (Evren et al., 2019).
Antimalarial and COVID-19 Research
In the realm of antimalarial research and potential COVID-19 drug applications, derivatives of N-(phenylsulfonyl)acetamide, a compound structurally similar to the one , have shown promise. These derivatives have been studied for their antimalarial activity and potential application against COVID-19 through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Insecticidal Properties
Compounds related to this compound have also been investigated for their insecticidal properties. Specifically, they have been tested against pests like the cotton leafworm, showing significant insecticidal activity (Fadda et al., 2017).
Antibacterial Agents
Several studies have synthesized and evaluated derivatives as potent antibacterial agents. Novel N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, for instance, have been synthesized and tested for their efficacy against various bacterial strains, demonstrating broad-spectrum antibacterial activity (Borad et al., 2015).
Antioxidant and Anti-inflammatory Activities
Novel N-(benzo[d]thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. These compounds have shown efficacy in various assays, indicating their potential as therapeutic agents for inflammation and oxidative stress-related conditions (Koppireddi et al., 2013).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c1-12-22-19-20(30-12)18(13-5-3-2-4-6-13)24-25-21(19)29-10-17(26)23-14-7-8-15-16(9-14)28-11-27-15/h2-9H,10-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDHIFLQVGUZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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